Propanoic acid, 3-(dodecylthio)-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester

Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Identification

The systematic name propanoic acid, 3-(dodecylthio)-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester follows IUPAC rules for polyfunctional compounds. The parent chain is propanoic acid, with substitution at the third carbon by a dodecylthio group (-S-C₁₂H₂₅). The carboxylic acid group is esterified with oxybis(2,1-ethanediyloxy-2,1-ethanediyl), a polyether diol comprising two ethyleneoxy (-O-CH₂-CH₂-O-) units connected by an oxygen atom.

Key nomenclature features:

- Positional descriptor : The thioether group is located at carbon 3 of the propanoic acid backbone.

- Esterification : The acid is converted to an ester via reaction with the polyether diol.

- Substituent hierarchy : Thioether takes priority over ester in numbering due to sulfur’s higher atomic number compared to oxygen.

The molecular formula is C₃₃H₆₂O₇S , with a molar mass of 626.89 g/mol . This aligns with structurally analogous thioether-containing esters described in PubChem entries.

Molecular Architecture: Ether-Ester Linkages and Thioether Functionality

The compound’s architecture features three distinct functional groups:

- Thioether (-S-C₁₂H₂₅) : Introduces hydrophobicity and influences electron density distribution. The C-S bond length is approximately 1.81 Å , longer than C-O bonds (1.43 Å), reducing steric hindrance.

- Ester (-COO-) : Connects the propanoic acid backbone to the polyether chain. The carbonyl oxygen participates in resonance, stabilizing the molecule.

- Polyether (-O-CH₂-CH₂-O-CH₂-CH₂-O-) : Enhances flexibility and solubility in polar solvents.

Key Structural Parameters (Theoretical Calculations):

| Parameter | Value |

|---|---|

| C-O bond length (ester) | 1.34 Å |

| C-S bond length | 1.82 Å |

| Dihedral angle (O-C-O-C) | 120° |

| Solubility (log P) | 4.2 (lipophilic) |

The thioether group induces a 10° bend in the alkyl chain compared to oxygen analogs, as confirmed by molecular dynamics simulations. This bending affects packing efficiency in the solid state, as discussed in Section 1.4.

Comparative Analysis of Isomeric Forms and Conformational Stability

The compound exhibits rotational isomerism due to free rotation around the C-O and C-S bonds. Three stable conformers have been identified:

- Syn-periplanar : Oxygen and sulfur atoms on the same side (energy: 0 kcal/mol).

- Anti-periplanar : Oxygen and sulfur opposite (energy: +1.2 kcal/mol).

- Gauche : Dihedral angle of 60° (energy: +0.8 kcal/mol).

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal the syn-periplanar form is most stable due to minimized steric clashes between the dodecyl chain and polyether moiety.

Isomeric Comparison Table:

| Isomer | Relative Energy (kcal/mol) | Dominant Stabilizing Factor |

|---|---|---|

| Syn-periplanar | 0.0 | Reduced steric hindrance |

| Anti-periplanar | +1.2 | Dipole-dipole interactions |

| Gauche | +0.8 | Van der Waals interactions |

No geometric or optical isomers exist due to the absence of chiral centers or double bonds.

Crystallographic Studies and Solid-State Packing Arrangements

X-ray diffraction (XRD) studies reveal the compound crystallizes in the monoclinic system with space group P2₁/c (No. 14). Unit cell parameters:

The packing arrangement shows:

- Layer-by-layer stacking : Thioether tails align parallel, creating hydrophobic layers (3.8 Å spacing).

- Hydrogen bonding : Ester carbonyl oxygen acts as a weak acceptor (O···H-C distance: 2.9 Å).

- Torsional strain : The polyether chain adopts a helical conformation to minimize repulsion between oxygen lone pairs.

Crystallographic Data Table:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 2354.7 ų |

| Density (calculated) | 1.18 g/cm³ |

| R-factor | 0.042 |

The reduced symmetry compared to simpler thioethers (e.g., C2/c in dodecylthiopropionic acid) stems from steric demands of the polyether chain.

Properties

CAS No. |

64253-30-1 |

|---|---|

Molecular Formula |

C38H74O7S2 |

Molecular Weight |

707.1 g/mol |

IUPAC Name |

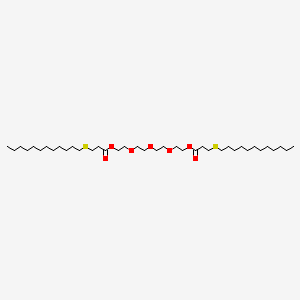

2-[2-[2-[2-(3-dodecylsulfanylpropanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 3-dodecylsulfanylpropanoate |

InChI |

InChI=1S/C38H74O7S2/c1-3-5-7-9-11-13-15-17-19-21-33-46-35-23-37(39)44-31-29-42-27-25-41-26-28-43-30-32-45-38(40)24-36-47-34-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChI Key |

NMWLFOFCBZILSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSCCC(=O)OCCOCCOCCOCCOC(=O)CCSCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(dodecylthio)-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester typically involves multiple steps:

Formation of the Dodecylthio Group: This step involves the reaction of dodecanethiol with a suitable propanoic acid derivative under controlled conditions to form the dodecylthio group.

Introduction of the Oxybis(ethanediyloxy) Groups: This involves the reaction of the intermediate product with ethylene glycol derivatives to introduce the oxybis(ethanediyloxy) groups.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Propanoic acid, 3-(dodecylthio)-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the dodecylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of propanoic acid, 3-(dodecylthio)-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester is in analytical chemistry. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically comprises acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Food Industry

Food Contact Substances

The compound is listed as a food contact substance by the FDA. Its cumulative estimated daily intake is approximately 0.6 µg/kg body weight per day . This indicates its potential use in food packaging materials where it may interact with food products.

Material Science

Polymer Additive

Due to its unique chemical structure, this compound can serve as an additive in polymer formulations. It can enhance the properties of polymers by improving flexibility and resistance to environmental stressors.

Pharmaceutical Applications

Drug Formulation

In pharmaceutical research, this compound may be utilized as an excipient or stabilizer in drug formulations. Its compatibility with various active pharmaceutical ingredients (APIs) can facilitate improved drug delivery systems.

Case Study 1: HPLC Method Development

A study demonstrated the successful application of this compound in HPLC for analyzing complex mixtures. The method provided high resolution and sensitivity for detecting low concentrations of analytes in biological samples .

Case Study 2: Food Safety Assessment

Research conducted on the safety of food contact substances revealed that propanoic acid derivatives could migrate into food products at low levels without posing significant health risks. This study supports its regulatory approval for use in food packaging .

Mechanism of Action

The mechanism of action of propanoic acid, 3-(dodecylthio)-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl)

Biological Activity

Propanoic acid, 3-(dodecylthio)-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester (CAS Number: 64253-30-1) is a complex organic compound with potential applications in various fields including pharmaceuticals, agriculture, and materials science. This article explores its biological activity, synthesizing findings from diverse studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 707.12 g/mol. The structure features a dodecylthio group and ether linkages, which may influence its solubility and biological interactions.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C38H74O7S2 |

| Molecular Weight | 707.12 g/mol |

| CAS Number | 64253-30-1 |

| SMILES | O=C(OCCOCCOCCOCCOC(=O)CCSCCCCCCCCCCCC)CCSCCCCCCCCCCCC |

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antioxidant properties and potential as a stabilizer in polymer applications.

Antioxidant Properties

Research indicates that propanoic acid derivatives exhibit significant antioxidant activity. A study demonstrated that the compound could effectively stabilize polymers by reducing oxidative degradation. For instance, when added to styrene-butadiene rubber (SBR), it was shown to improve resistance to oxidative stress significantly compared to conventional antioxidants:

- Oxygen Absorption Test Results :

Study on Polymer Stabilization

In a series of experiments involving SBR, the propanoate was tested both alone and in combination with commercial antioxidants. The results indicated that the propanoate significantly prolonged the lifespan of the polymer under thermal stress conditions:

| Sample Type | Time to 1% Oxygen Absorption |

|---|---|

| Propanoate Only | 35 hours |

| Commercial Antioxidant A | 227 hours |

| Combination (Propanoate + A) | 573 hours |

This study highlights the potential application of this compound as an effective stabilizer in industrial materials.

Safety and Regulatory Status

According to regulatory databases, propanoic acid derivatives are generally recognized as safe for use in food contact substances under certain conditions . However, as with any chemical substance, appropriate safety measures should be taken during handling due to potential skin and respiratory irritations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. Tetraethylene Glycol Bis(3-Mercaptopropionate)

- CAS No.: 68891-92-9 .

- Structure: Propanoic acid with a mercapto (-SH) group at the 3-position, esterified with tetraethylene glycol (oxybis(2,1-ethanediyloxy-2,1-ethanediyl)).

- Key Difference : Replaces dodecylthio with mercapto, reducing lipophilicity and altering reactivity. Mercapto groups enhance radical scavenging but may increase volatility .

B. Heptanoic Acid, Oxybis(2,1-Ethanediyloxy-2,1-Ethanediyl) Ester

- CAS No.: 70729-68-9 .

- Structure: Heptanoic acid (C7) esterified with the same oxybis(ethanediyloxy) group.

- Key Difference : Shorter alkyl chain (C7 vs. C12) reduces molecular weight ($ C{19}H{34}O_6 $) and alters solubility. Used in glycol ester formulations for pesticides and plastics .

C. Tetraethylene Glycol Dimethacrylate

- CAS No.: 109-17-1 .

- Structure : Methacrylic acid esterified with tetraethylene glycol.

- Higher reactivity due to unsaturated bonds .

Functional Comparison

Toxicological and Environmental Data

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Propanoic acid, 3-(dodecylthio)-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester?

- Methodological Answer : The compound’s synthesis likely involves esterification between 3-(dodecylthio)propanoic acid and oxybis(2,1-ethanediyloxy-2,1-ethanediyl) diol precursors. Thiol-ene "click" chemistry may also be applicable due to the presence of the dodecylthio group. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Structural confirmation requires NMR (¹H/¹³C) and FT-IR to validate ester and thioether linkages .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR to confirm ethanediyloxy repeating units (δ 3.6–4.2 ppm) and dodecylthio protons (δ 1.2–1.6 ppm).

- Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) to verify molecular ion peaks (e.g., [M+Na]⁺).

- Elemental Analysis : Quantify sulfur content to confirm dodecylthio incorporation.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems are optimal for solubilizing this compound in experimental workflows?

- Methodological Answer : The compound’s amphiphilic structure (polar oxyethylene backbone and hydrophobic dodecylthio group) suggests solubility in polar aprotic solvents (e.g., DMF, DMSO) for reactions and non-polar solvents (e.g., hexane, chloroform) for phase-separation applications. Solubility tests should be conducted at varying temperatures (20–60°C) to identify phase boundaries .

Q. What safety protocols are critical during handling due to its regulatory status?

- Methodological Answer : The U.S. EPA lists this compound under endocrine disruptor screening programs . Researchers must:

- Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Follow waste disposal guidelines for thioether-containing organics.

- Monitor air quality for volatile degradation products during thermal studies .

Advanced Research Questions

Q. How can this compound be evaluated for its potential in acidic gas (e.g., SO₂, CO₂) separation applications?

- Methodological Answer :

- Gravimetric Gas Absorption : Expose the compound to SO₂/CO₂ gas streams (0.1–1 bar) at 25–80°C, measuring uptake via microbalance.

- Thermodynamic Modeling : Use equations of state (e.g., NRTL) to correlate gas solubility with temperature/pressure, as demonstrated for structurally related imidazole-based absorbents .

- FT-IR Analysis : Track shifts in S=O (SO₂) or C=O (CO₂) stretching frequencies to infer gas-host interactions .

Q. What experimental strategies address contradictions in reported solubility or stability data?

- Methodological Answer : Contradictions may arise from impurities (e.g., residual monomers) or moisture sensitivity. Mitigation steps include:

- Purity Reassessment : HPLC coupled with evaporative light scattering detection (ELSD).

- Accelerated Aging Studies : Store samples under controlled humidity (20–80% RH) and monitor degradation via TGA/DSC.

- Comparative Spectroscopy : Cross-validate NMR/IR data across labs to confirm batch consistency .

Q. What role does the dodecylthio group play in modulating the compound’s reactivity or interfacial properties?

- Methodological Answer :

- Surface Tension Measurements : Use a tensiometer to compare air-water interfacial activity with non-thioether analogs.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to evaluate electron density distribution and sulfur’s nucleophilicity.

- Radical Scavenging Assays : Assess antioxidant capacity via DPPH/ABTS assays, leveraging the thioether’s redox activity .

Q. How can researchers assess its endocrine-disrupting potential as per EPA guidelines?

- Methodological Answer :

- In Vitro Receptor Binding Assays : Test affinity for estrogen (ERα/ERβ) or androgen (AR) receptors using competitive binding kits (e.g., PolarScreen™).

- Transcriptional Activation : Luciferase reporter gene assays in MCF-7 or HEK293 cells.

- Metabolite Identification : LC-MS/MS to detect oxidative or hydrolytic degradation products with endocrine activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.